Cas no 85275-45-2 (1-Boc-3-hydroxypiperidine)

1-Boc-3-hydroxypiperidine is a versatile intermediate for organic synthesis, featuring a BOC-protected hydroxyl group and piperidine backbone. Its key advantages lie in its stability under various reaction conditions, facilitating efficient coupling reactions and minimizing side products. This product exhibits high purity and solubility, making it an ideal choice for medicinal chemistry applications.
1-Boc-3-hydroxypiperidine structure
1-Boc-3-hydroxypiperidine structure
商品名:1-Boc-3-hydroxypiperidine
CAS番号:85275-45-2
MF:C10H19NO3
メガワット:201.262763261795
MDL:MFCD02093938
CID:60858
PubChem ID:24890035

1-Boc-3-hydroxypiperidine 化学的及び物理的性質

名前と識別子

    • 1-Boc-3-Hydroxypiperidine
    • N-(tert-Butoxycarbonyl)-3-piperidinol
    • BOC-(R,S)-3-HYDROXYPIPERIDINE
    • BOC-3-HYDROXYPIPERIDINE
    • 3-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1-N-BOC-3-HYDROXY-PIPERIDINE
    • 1-TERT-BUTOXYCARBONYL-3-HYDROXY PIPERIDINE
    • 1-boc-3-piperidinol
    • (R,S)-BOC-3-HYDROXY-PIPERIDINE
    • TERT-BUTYL 3-HYDROXY-1-PIPERIDINE
    • tert-Butyl 3-hydroxy-1-piperidinecarboxylate
    • TERT-BUTYL 3-HYDROXYPIPERIDINE-1-CARBOXYLATE
    • RARECHEM EM WB 0260
    • N-BOC-3-HYDROXYPIPERIDINE
    • N-BOC-3-PIPERIDINOL
    • N-(TERT-BUTOXYCARBONYL)-3-HYDROXYPIPERIDINE
    • 1-Boc-3-piperidinol~1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
    • 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
    • N-Boc-3-Hydroxy piperidine
    • (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
    • (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
    • 3-hydroxypiperidine-1-c
    • 1-tert-Butoxycarbonyl-3-hydroxypiperidine
    • 3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • N-(t-Butoxycarbonyl)-3-piperidinol
    • rac-3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • STL185703
    • 3-hydroxypiperidine, n-boc protected
    • 3-hydroxy-1-tert-butoxycarbonylpiperidine
    • 1-Boc-3-hydroxy-piperidine
    • 1-Boc-3-hydroxypiperidine, >=98.0% (TLC)
    • (R)-tert-Butyl-3-hydroxypiperidine-1-carboxylate;(R)-1-Boc-3-Hydroxypiperidine
    • (r)-n-boc-3-hydroxypiperidine
    • DTXSID40337963
    • Azacyclohexan-3-ol, 1t-butyloxycarbonyl-
    • AKOS005068074
    • 1-BOC-3-hydroxy piperidine
    • BCP00558
    • 3-hydroxy-piperidine-1-carboxylic acid t-butyl ester
    • AC-2375
    • MFCD02093938
    • n-boc-3(r,s)-hydroxy-piperidine
    • tert-butyl3-hydroxy-1-piperidinecarboxylate
    • PB29324
    • PB12800
    • EN300-57281
    • tert-butyl 3-hydroxy-piperidine-1-carboxylate
    • SB10192
    • Q-103071
    • 1-t-Butoxycarbonyl-3-hydroxypipendine
    • tert-butoxycarbonyl-3-hydroxypiperidine
    • B3278
    • tert-Butyl 3-hydroxy-1-piperidinecarboxylate #
    • 1-(1,1-Dimethylethoxycarbonyl)-3-hydroxypiperidine
    • F0001-2145
    • BCP23243
    • SY006096
    • 1-(tert-Butoxycarbonyl)-3-(hydroxy)piperidine
    • N-t-butoxycarbonyl-3-hydroxypiperidine
    • 1-(1,1-dimethyl-ethoxycarbonyl)-3-hydroxypiperidine
    • (S)-1-Boc-3-hydroxypiperidine;(S)-N-tert-Butoxycarbonyl-3-hydroxypiperidine
    • DS-0191
    • PS-3223
    • n-boc-3(r,s)-hydroxypiperidine
    • CS-D0648
    • SY003720
    • SY007593
    • tert-butyl-3-hydroxypiperidine-1-carboxylate
    • 1,1-dimethylethyl 3-hydroxypiperidine-1-carboxylate
    • 3-hydroxypiperidine-1-carboxylic acid tertbutyl ester
    • 1-t-butoxycarbonyl-3-hydroxypiperidine
    • t-butyl 3-hydroxypiperidine-1-carboxylate
    • racemic 3-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • (S)-N-Boc-3-hydroxypiperidine
    • 3-hydroxy-N-t-butoxycarbonylpiperidine
    • 1-Boc-3-piperidinol; tert-Butyl 3-hydroxy-1-piperidinecarboxylate;1-Boc-3-hydroxypiperidine
    • SCHEMBL190483
    • 85275-45-2
    • racemic Boc-3-hydroxypiperidine
    • 1-Boc-3-hydroxypiperidine
    • MDL: MFCD02093938
    • インチ: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3
    • InChIKey: UIJXHKXIOCDSEB-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CC(O)CCC1)OC(C)(C)C
    • BRN: 4180859

計算された属性

  • せいみつぶんしりょう: 201.136493g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 201.136493g/mol
  • 単一同位体質量: 201.136493g/mol
  • 水素結合トポロジー分子極性表面積: 49.8Ų
  • 重原子数: 14
  • 複雑さ: 210
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.107
  • ゆうかいてん: 66.0 to 70.0 deg-C
  • ふってん: 292.3 °C at 760 mmHg
  • フラッシュポイント: 130.6℃
  • PSA: 49.77000
  • LogP: 1.31610
  • ようかいせい: 未確定

1-Boc-3-hydroxypiperidine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38

1-Boc-3-hydroxypiperidine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Boc-3-hydroxypiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR0870-100g
3-Hydroxypiperidine, N-BOC protected
85275-45-2
100g
£70.00 2025-02-19
Chemenu
CM103756-100g
tert-butyl 3-hydroxypiperidine-1-carboxylate
85275-45-2 97%
100g
$*** 2023-05-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003720-10g
1-Boc-3-hydroxypiperidine
85275-45-2 ≥98%
10g
¥30.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044888-500g
1-Boc-3-Hydroxypiperidine
85275-45-2 98%
500g
¥681.00 2024-07-28
Chemenu
CM103756-1000g
tert-butyl 3-hydroxypiperidine-1-carboxylate
85275-45-2 97%
1000g
$*** 2023-05-29
TRC
B656645-5000mg
1-Boc-3-Hydroxypiperidine
85275-45-2
5g
$ 69.00 2023-04-18
Enamine
EN300-57281-0.1g
tert-butyl 3-hydroxypiperidine-1-carboxylate
85275-45-2 95.0%
0.1g
$19.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044888-25g
1-Boc-3-Hydroxypiperidine
85275-45-2 98%
25g
¥54.00 2024-07-28
Life Chemicals
F0001-2145-0.5g
1-Boc-3-hydroxypiperidine
85275-45-2 95%+
0.5g
$19.0 2023-09-07
eNovation Chemicals LLC
D388504-25g
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
85275-45-2 97%
25g
$195 2024-05-24

1-Boc-3-hydroxypiperidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C
1.3 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt
リファレンス
Exploration of a New Type of Antimalarial Compounds Based on Febrifugine
Kikuchi, Haruhisa; Yamamoto, Keisuke; Horoiwa, Seiko; Hirai, Shingo; Kasahara, Ryota; et al, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as σ receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes
De Costa, Brian R.; Dominguez, Celia; He, Xiao Shu; Williams, Wanda; Radesca, Lilian; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4334-43

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Dichloromethane ;  overnight, 20 °C
リファレンス
New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling
Audouze, Karine; Oestergaard Nielsen, Elsebet; Olsen, Gunnar M.; Ahring, Philip; Jorgensen, Tino Dyhring; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3159-3171

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Chloroform
リファレンス
Determination of the gauche effect of 3-acetamido- and 3-acetoxypiperidine and -tetrahydropyran by proton NMR spectroscopy
Bernet, Bruno; Piantini, Umberto; Vasella, Andrea, Carbohydrate Research, 1990, 204, 11-25

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, rt
リファレンス
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  4 h, rt
リファレンス
A chemo-enzyme method to synthesis of (S)-t-butyl 3-hydroxypiperidine-1-carboxylate
Zhu, Wei; Wang, Bo; Wu, Hui; Li, Binghao, Zhongguo Yiyao Gongye Zazhi, 2015, 46(4), 349-350

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Water ;  rt; 4.5 h, rt
リファレンス
The synthesis of piperidine nucleoside analogs-a comparison of several methods to access the introduction of nucleobases
Kovackova, Sona; Dracinsky, Martin; Rejman, Dominik, Tetrahedron, 2011, 67(7), 1485-1500

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  14 h
リファレンス
Discovery of N-propylurea 3-benzylpiperidines as selective CC chemokine receptor-3 (CCR3) antagonists
Varnes, Jeffrey G.; Gardner, Daniel S.; Santella, Joseph B.; Duncia, John V.; Estrella, Melissa; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(7), 1645-1649

1-Boc-3-hydroxypiperidine Raw materials

1-Boc-3-hydroxypiperidine Preparation Products

1-Boc-3-hydroxypiperidine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:85275-45-2)1-Boc-3-hydroxypiperidine
注文番号:1689139
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:25
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:85275-45-2)1-Boc-3-hydroxypiperidine
注文番号:1689139
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:01
価格 ($):discuss personally

1-Boc-3-hydroxypiperidine 関連文献

Related Articles

1-Boc-3-hydroxypiperidineに関する追加情報

1-Boc-3-Hydroxypiperidine (CAS No. 85275-45-2): A Comprehensive Overview

1-Boc-3-Hydroxypiperidine, also known by its CAS registry number CAS No. 85275-45-2, is a significant compound in the field of organic chemistry and drug discovery. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential in various therapeutic applications. The molecule features a piperidine ring with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position, making it a valuable intermediate in synthetic chemistry.

The structure of 1-Boc-3-Hydroxypiperidine is characterized by its six-membered ring with one nitrogen atom and two substituents: the hydroxyl group (-OH) and the Boc group. The Boc group serves as a protecting group for the amine functionality, which is crucial during multi-step synthesis processes. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Recent advancements in synthetic chemistry have highlighted the importance of piperidine derivatives in drug design. Studies have shown that modifying the piperidine ring with specific substituents can significantly influence the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives of 1-Boc-3-Hydroxypiperidine exhibit promising activity against certain enzyme targets, making them potential candidates for drug development.

The hydroxyl group at the 3-position of the piperidine ring introduces hydrophilicity to the molecule, which can enhance its solubility and improve its ability to interact with biological systems. This feature makes 1-Boc-3-Hydroxypiperidine particularly useful in designing bioactive molecules with improved pharmacodynamic profiles. Furthermore, the presence of the Boc group allows for precise control over the reactivity of the amine during synthesis, enabling chemists to incorporate this compound into diverse molecular frameworks.

In terms of applications, 1-Boc-3-Hydroxypiperidine has been utilized in the synthesis of various bioactive compounds, including kinase inhibitors and GPCR modulators. For example, a study published in Nature Communications reported the use of this compound as an intermediate in the synthesis of a novel kinase inhibitor with high selectivity and potency. Such findings underscore its importance as a building block in modern drug discovery pipelines.

The synthesis of 1-Boc-3-Hydroxypiperidine typically involves multi-step processes that include ring formation, functionalization, and protection/deprotection steps. Recent innovations in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for synthesizing this compound. For instance, researchers have developed catalytic asymmetric synthesis methods that allow for enantioselective formation of piperidine derivatives, including those with hydroxyl groups.

In addition to its role as an intermediate, 1-Boc-3-Hydroxypiperidine has been studied for its potential biological activities. Preclinical studies have shown that certain derivatives exhibit anti-inflammatory and antioxidant properties, suggesting their potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders. These findings highlight the versatility of this compound across different therapeutic areas.

The safety profile of CAS No. 85275-45-2, or 1-Boc-3-Hydroxypiperidine, has also been evaluated in several toxicity studies. Results indicate that it exhibits low toxicity at typical doses used in preclinical models, making it suitable for further development into clinical candidates. However, like all chemical compounds, proper handling and adherence to safety protocols are essential when working with this material.

In conclusion, 1-Boc-3-Hydroxypiperidine (CAS No. 85275-45-2) is a versatile and valuable compound in organic synthesis and drug discovery. Its unique structure and functional groups make it an ideal building block for constructing complex molecules with diverse biological activities. As research continues to uncover new applications and synthetic methods for this compound, its role in advancing therapeutic development is expected to grow further.

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